molecular formula C12H12FNO2S B2987199 Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248413-40-1

Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2987199
CAS RN: 2248413-40-1
M. Wt: 253.29
InChI Key: WEUSNIFNOTYOLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene is a cyclic structure, and the fluoro, ester, and aminomethyl groups are attached to this ring. The exact 3D structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine could participate in reactions like alkylation or acylation. The ester could undergo hydrolysis or reduction. The benzothiophene could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the ester and amine would likely make this compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

properties

IUPAC Name

ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-5H,2,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSNIFNOTYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

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